molecular formula C21H24O7 B8238649 Orobanchyl acetate

Orobanchyl acetate

Cat. No.: B8238649
M. Wt: 388.4 g/mol
InChI Key: DLRIUVHQJRZTMZ-PLPBJLQDSA-N
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Description

Orobanchyl acetate, also known as alectrol, is a derivative of orobanchol, which belongs to the class of strigolactones. Strigolactones are a group of plant hormones that play a crucial role in regulating plant growth and development, particularly in the interaction between plants and root parasitic weeds such as Striga and Orobanche species. This compound is recognized for its role as a germination stimulant for these parasitic plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of orobanchyl acetate involves the acetylation of orobanchol. The process typically includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation of the hydroxyl group present in orobanchol .

Industrial Production Methods: Industrial production of this compound is not extensively documented, likely due to its specialized application in plant biology research. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions: Orobanchyl acetate primarily undergoes hydrolysis, where the acetate group is cleaved to regenerate orobanchol. This reaction can be catalyzed by acids or bases. Additionally, this compound can participate in oxidation reactions, leading to the formation of various oxidized derivatives .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Scientific Research Applications

Orobanchyl acetate has several applications in scientific research, particularly in the fields of plant biology and agriculture:

Mechanism of Action

Orobanchyl acetate exerts its effects by mimicking the natural strigolactones produced by host plants. It binds to specific receptors in the seeds of parasitic plants, triggering a signaling cascade that leads to seed germination. This process involves the activation of cytochrome P450 monooxygenases and other enzymes that facilitate the conversion of this compound to active signaling molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation, which influences its stability and reactivity compared to other strigolactones. This modification can affect its interaction with receptors and its overall biological activity, making it a valuable tool in studying plant-parasite interactions and strigolactone signaling pathways .

Properties

IUPAC Name

[(3E,3aR,4R,8bR)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-10-8-14(27-19(10)23)25-9-13-15-17(26-11(2)22)12-6-5-7-21(3,4)16(12)18(15)28-20(13)24/h8-9,14-15,17-18H,5-7H2,1-4H3/b13-9+/t14-,15-,17+,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRIUVHQJRZTMZ-PLPBJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC(=O)C)CCCC4(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3[C@H](C4=C([C@@H]3OC(=O)C)CCCC4(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315805
Record name Orobanchyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1413843-71-6
Record name Orobanchyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1413843-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orobanchyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413843716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orobanchyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROBANCHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDR5EQ1GKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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